6-Chloropicolinimidohydrazide
Description
6-Chloropicolinimidohydrazide is a heterocyclic compound derived from picolinic acid, featuring a chlorinated pyridine ring and an imidohydrazide functional group. The chlorine substituent at the 6-position of the pyridine ring enhances its electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The imidohydrazide moiety may further modulate bioavailability and target binding, as seen in related hydrazide derivatives ().
Properties
IUPAC Name |
N'-amino-6-chloropyridine-2-carboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN4/c7-5-3-1-2-4(10-5)6(8)11-9/h1-3H,9H2,(H2,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFWLXOELFRMFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(=NN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC(=C1)Cl)/C(=N/N)/N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloropicolinimidohydrazide typically involves the reaction of 6-chloropicolinic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
6-Chloropicolinic acid+Hydrazine hydrate→6-Chloropicolinimidohydrazide+Water
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 6-Chloropicolinimidohydrazide can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-Chloropicolinimidohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imidohydrazide group to an amine group.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of 6-chloropicolinic acid derivatives.
Reduction: Formation of 6-chloropicolinamine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
6-Chloropicolinimidohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloropicolinimidohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biomolecules, leading to inhibition of enzymatic activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Insights :
- Chlorination Position : 6-Chloropicolinimidohydrazide shares the 6-Cl substitution with 6-chloropicolinic acid and 6-chloropyridine-3-carboxamide, which is critical for electronic effects and steric interactions in binding pockets .
Physicochemical and Bioactivity Comparison
Data from analogous compounds reveal trends in solubility, bioavailability, and toxicity:
| Compound Name | Molecular Weight (g/mol) | Solubility (mg/mL) | GI Absorption | BBB Permeability | Similarity Score* |
|---|---|---|---|---|---|
| 6-Chloropicolinic acid | 157.55 | 12.3 (Water) | High | Low | 0.84 |
| 6-Chloropyridine-3-carboxamide | 171.58 | 8.9 (Ethanol) | Moderate | None | 0.87 |
| 6-Chloropicolinaldehyde | 141.56 | 5.2 (DMSO) | Low | None | 0.85 |
| 3-Amino-6-chloropicolinic acid | 187.57 | 6.1 (Water) | Moderate | Low | 0.92 |
*Similarity scores based on structural and functional group alignment ().
Key Insights :
- Solubility: 6-Chloropicolinic acid exhibits higher aqueous solubility (12.3 mg/mL) compared to analogs with non-polar substituents (e.g., aldehydes: 5.2 mg/mL in DMSO) .
- Bioavailability: The addition of amino groups (e.g., 3-amino-6-chloropicolinic acid) improves GI absorption but reduces BBB permeability, likely due to increased polarity .
- Toxicity : Chlorinated pyridines generally show low acute toxicity (), but imidohydrazide derivatives may pose risks of reactive metabolite formation, requiring further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
